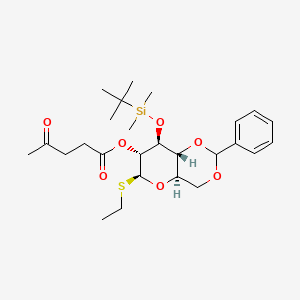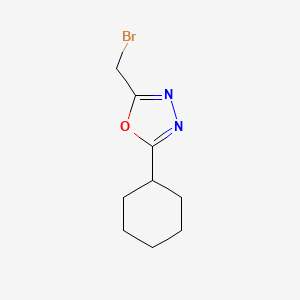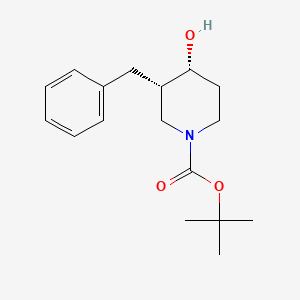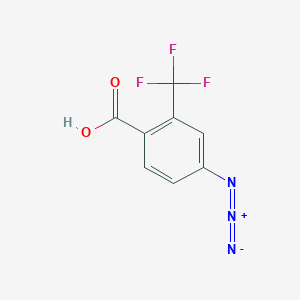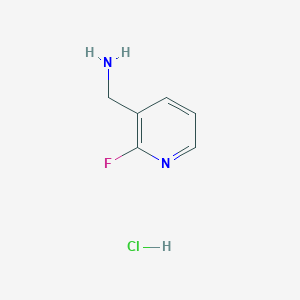
3-Bromo-2,6-difluorobenzotrifluoruro
Descripción general
Descripción
3-Bromo-2,6-difluorobenzotrifluoride is an organic compound with the molecular formula C7H2BrF5. It is a derivative of benzotrifluoride, where the benzene ring is substituted with bromine and fluorine atoms. This compound is known for its applications in various fields, including pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
3-Bromo-2,6-difluorobenzotrifluoride has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Agrochemicals: The compound is also used in the development of agrochemicals, including herbicides and insecticides.
Material Science: In material science, it is used in the synthesis of advanced materials such as liquid crystals and polymers.
Métodos De Preparación
The synthesis of 3-Bromo-2,6-difluorobenzotrifluoride typically involves the bromination and fluorination of benzotrifluoride derivatives. One common method includes the reaction of 2,6-difluorobenzotrifluoride with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective substitution of the bromine atom at the desired position .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes and the use of more efficient catalysts to improve yield and reduce production costs .
Análisis De Reacciones Químicas
3-Bromo-2,6-difluorobenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, catalysts such as palladium on carbon, and solvents like dimethylformamide . The major products formed depend on the specific reaction conditions and the reagents used.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2,6-difluorobenzotrifluoride depends on its specific application. In pharmaceuticals, it may act by interacting with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The presence of fluorine atoms can enhance the binding affinity and selectivity of the compound for its target .
In agrochemicals, the compound may inhibit specific enzymes or disrupt cellular processes in pests, leading to their elimination. The bromine and fluorine atoms contribute to the compound’s potency and environmental stability .
Comparación Con Compuestos Similares
3-Bromo-2,6-difluorobenzotrifluoride can be compared with other similar compounds such as:
2-Bromo-3,5-difluorobenzotrifluoride: This compound has a similar structure but with different substitution patterns.
3-Bromo-2,6-difluorobenzaldehyde: This compound contains an aldehyde group instead of a trifluoromethyl group.
2-Bromobenzotrifluoride: This compound lacks the fluorine atoms on the benzene ring, which can significantly alter its chemical properties and applications.
The uniqueness of 3-Bromo-2,6-difluorobenzotrifluoride lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
IUPAC Name |
1-bromo-2,4-difluoro-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF5/c8-3-1-2-4(9)5(6(3)10)7(11,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHKWEINMZXPHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(F)(F)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


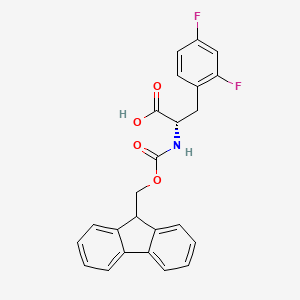
![3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide](/img/structure/B1532504.png)





